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molecular formula C9H11BrN2O B8488323 5-amino-2-bromo-N,N-dimethylbenzamide

5-amino-2-bromo-N,N-dimethylbenzamide

Cat. No. B8488323
M. Wt: 243.10 g/mol
InChI Key: GQDZQUYAQZIHIB-UHFFFAOYSA-N
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Patent
US08748610B2

Procedure details

Diisopropyl ethylamine (21 ml, 121 mmol) was dissolved in a solution of 5-amino-2-bromo benzoic acid (5 g, 23 mmol), dimethylamine (5 g, 115 mmol) and BOP (51 g, 121 mmol) in 100 ml DMF. And the reaction mixture was stirred at room temperature 30 minutes. Three times of water was added into the reaction solution. The reaction mixture was extracted by ethyl acetate. The organic layer was evaporated to give a crude product, which was purified using column chromatography to give the product. (3.1 g, 54%)
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4](C(C)C)[CH2:5]C)(C)C.[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([Br:20])=[C:15]([CH:19]=1)[C:16](O)=[O:17].CNC.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C.O>[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([Br:20])=[C:15]([CH:19]=1)[C:16]([N:4]([CH3:5])[CH3:1])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
CNC
Name
Quantity
51 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
And the reaction mixture was stirred at room temperature 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)N(C)C)C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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